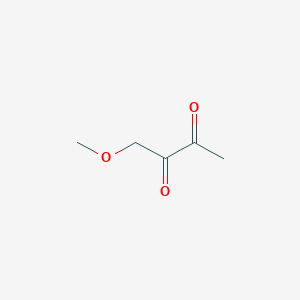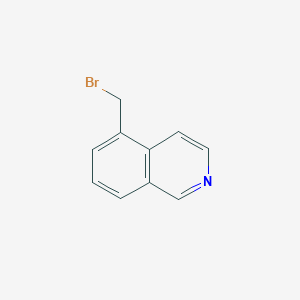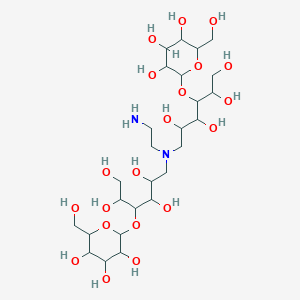
N,N-Dilactitolethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dilactitolethylenediamine, also known as DLEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a chelating agent that can form stable complexes with metal ions, making it useful in analytical chemistry, biochemistry, and medicine. In
Applications De Recherche Scientifique
N,N-Dilactitolethylenediamine has been extensively studied for its applications in various fields of science. In analytical chemistry, it is used as a chelating agent for the determination of metal ions in complex matrices. It can also be used as a stationary phase in chromatography for the separation of metal ions.
In biochemistry, N,N-Dilactitolethylenediamine has been used as a tool for the study of metalloproteins. It can selectively remove metal ions from proteins, allowing for the study of their structure and function. N,N-Dilactitolethylenediamine has also been used in the preparation of metalloenzyme mimics, which can be used for the development of new drugs.
In medicine, N,N-Dilactitolethylenediamine has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N-Dilactitolethylenediamine can also be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Mécanisme D'action
The mechanism of action of N,N-Dilactitolethylenediamine involves its ability to chelate metal ions. Metal ions play important roles in biological systems, and their dysregulation can lead to disease. N,N-Dilactitolethylenediamine can selectively remove metal ions from proteins, leading to changes in their structure and function. This can have therapeutic implications for diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N,N-Dilactitolethylenediamine has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It has been shown to be stable under a wide range of conditions, making it useful for a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-Dilactitolethylenediamine is its ability to selectively remove metal ions from proteins, allowing for the study of their structure and function. It is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of N,N-Dilactitolethylenediamine is its specificity for certain metal ions. It may not be effective for the removal of all metal ions from proteins, limiting its usefulness in some applications.
Orientations Futures
There are many potential future directions for research on N,N-Dilactitolethylenediamine. One area of interest is the development of new metalloenzyme mimics for drug development. Another area of interest is the use of N,N-Dilactitolethylenediamine as a contrast agent for MRI. Additionally, further studies on the anti-cancer properties of N,N-Dilactitolethylenediamine could lead to the development of new cancer treatments.
Conclusion
N,N-Dilactitolethylenediamine is a promising compound with potential applications in various fields of science. Its ability to selectively remove metal ions from proteins makes it useful for the study of their structure and function. Further research is needed to fully understand the potential of N,N-Dilactitolethylenediamine and its applications in medicine and biochemistry.
Méthodes De Synthèse
The synthesis of N,N-Dilactitolethylenediamine involves the reaction of lactitol with ethylenediamine in the presence of a catalyst. The process is carried out under mild conditions and yields a white crystalline powder. The purity of the compound can be improved by recrystallization or chromatography.
Propriétés
Numéro CAS |
144486-15-7 |
|---|---|
Nom du produit |
N,N-Dilactitolethylenediamine |
Formule moléculaire |
C26H52N2O20 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2 |
Clé InChI |
LYDRIIBEBBVYQE-UHFFFAOYSA-N |
SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
SMILES canonique |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Synonymes |
DLEDA N,N-dilactitol ethylenediamine N,N-dilactitolethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
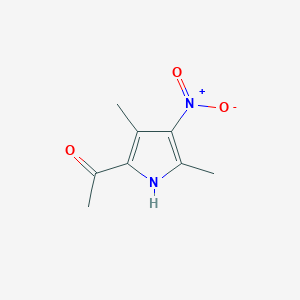

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
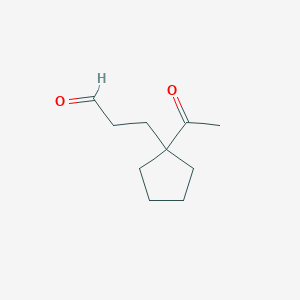
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

